Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide
Overview
Description
Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide is an organic compound that belongs to the family of quaternary ammonium salts. It has the molecular formula C24H27BrNP and a molecular weight of 440.4 g/mol. This compound is known for its unique structure, which includes a triphenylphosphonium group attached to a pyrrolidine ring via an ethyl linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide typically involves the reaction of triphenylphosphine with 2-(pyrrolidin-1-yl)ethyl bromide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux in a suitable solvent, such as toluene or dichloromethane, for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium chloride or potassium iodide are employed under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Corresponding halide-substituted phosphonium salts.
Scientific Research Applications
Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in various organic reactions.
Biology: Employed in the study of cellular processes and as a probe for mitochondrial function.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of other compounds
Mechanism of Action
The mechanism of action of Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide involves its interaction with cellular membranes. The compound’s lipophilic triphenylphosphonium group allows it to easily penetrate lipid bilayers, while the pyrrolidine ring can interact with various molecular targets within the cell. This dual functionality enables the compound to modulate cellular processes and exert its effects .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphonium bromide: Lacks the pyrrolidine ring, making it less versatile in biological applications.
Tetraphenylphosphonium bromide: Similar structure but with an additional phenyl group, affecting its reactivity and solubility.
Pyrrolidinium bromide: Contains a pyrrolidine ring but lacks the triphenylphosphonium group, limiting its use in certain applications .
Uniqueness
Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide is unique due to its combination of a triphenylphosphonium group and a pyrrolidine ring. This structure provides a balance of lipophilicity and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
triphenyl(2-pyrrolidin-1-ylethyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NP.BrH/c1-4-12-22(13-5-1)26(23-14-6-2-7-15-23,24-16-8-3-9-17-24)21-20-25-18-10-11-19-25;/h1-9,12-17H,10-11,18-21H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLRVZSQJCQGQN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrNP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597921 | |
Record name | Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23072-03-9 | |
Record name | Phosphonium, triphenyl[2-(1-pyrrolidinyl)ethyl]-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23072-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonium, triphenyl[2-(1-pyrrolidinyl)ethyl]-, bromide (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.552 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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